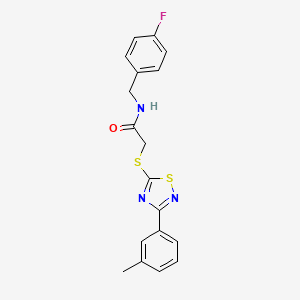

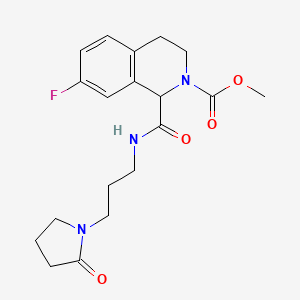

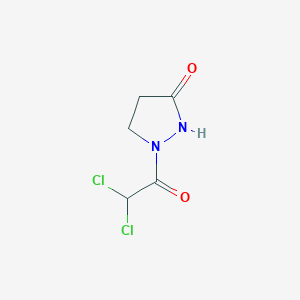

![molecular formula C24H21N3O4 B2682315 4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-99-3](/img/structure/B2682315.png)

4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Material Science Applications

Compounds with the 1,3,4-oxadiazole moiety, similar to the core structure of interest, have been explored for their potential in material science. For instance, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized and characterized. These materials exhibit good thermal stability and can be cast into thin, flexible films with potential applications in electronics and coatings due to their mechanical properties and thermal resistance (Sava et al., 2003).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, derivatives of 1,3,4-oxadiazole, akin to the chemical structure , have demonstrated a range of activities. For example:

Anticancer properties have been reported for substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showcasing moderate to excellent activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Antimicrobial and antiproliferative activities have been observed in 1,3,4-oxadiazole N-Mannich bases. These compounds exhibited significant activity against pathogenic bacteria and cancer cell lines, presenting a promising avenue for the development of new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).

Chemical Synthesis and Reactivity

The reactivity and synthesis of 1,3,4-oxadiazole derivatives have also been a focus of research. Studies on the photolysis of 1,3,4-oxadiazoles in alcohols have provided insights into the chemical behavior and potential synthetic applications of these compounds, demonstrating their versatile roles in producing various chemical structures (Tsuge et al., 1977).

Mechanism of Action

Target of Action

The primary target of the compound 4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the Fibroblast Growth Factor Receptor-1 (FGFR1) . FGFR1 is a type of receptor tyrosine kinase (RTK) that plays a key role in cellular signaling related to cell proliferation, survival, differentiation, migration, and angiogenesis .

Mode of Action

4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide interacts with FGFR1 by inhibiting its function . This inhibition occurs when the compound binds to FGFR1, forming multiple hydrogen bonds . This binding prevents FGFR1 from activating downstream signaling pathways, including the MAPK and PLCγ signaling pathways .

Biochemical Pathways

The inhibition of FGFR1 by 4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide affects several biochemical pathways. The most significant of these is the MAPK pathway, which is involved in cell proliferation and differentiation . By inhibiting FGFR1, the compound prevents the activation of this pathway, thereby affecting the cell cycle .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its ability to bind to fgfr1 and inhibit its function .

Result of Action

The result of the action of 4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the inhibition of cell proliferation in non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification . The compound also induces cellular apoptosis and inhibits the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner .

properties

IUPAC Name |

4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-29-20-13-19(14-21(15-20)30-2)23-26-27-24(31-23)25-22(28)18-10-8-17(9-11-18)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXMWSXSRWSZLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

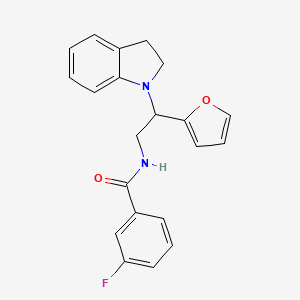

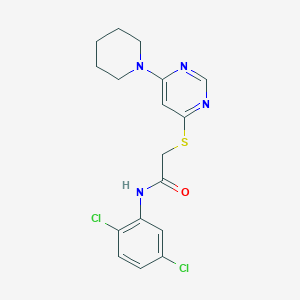

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2682236.png)

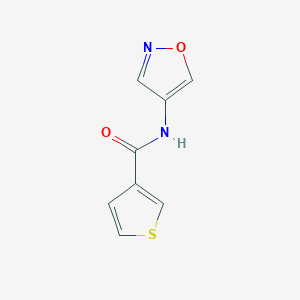

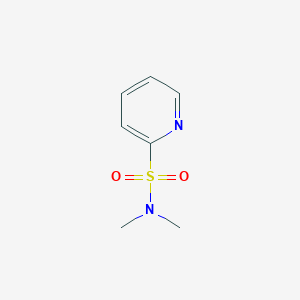

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2682238.png)

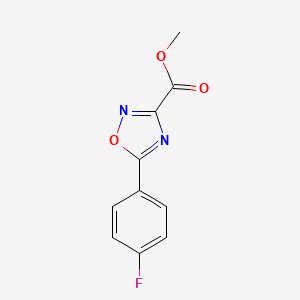

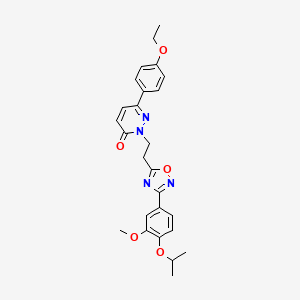

![2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682239.png)

![3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2682250.png)